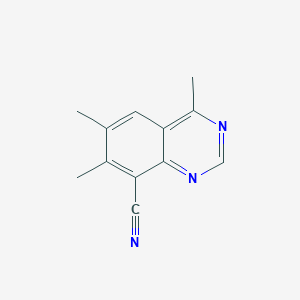![molecular formula C10H7N3S B11900049 Thiazolo[5,4-c]isoquinolin-2-amine](/img/structure/B11900049.png)
Thiazolo[5,4-c]isoquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo[5,4-c]isoquinolin-2-amine is a heteroaromatic compound that belongs to the thiazoloisoquinoline family These compounds are known for their unique structural features, which include a fused thiazole and isoquinoline ring system
準備方法
The synthesis of thiazolo[5,4-c]isoquinolin-2-amine typically involves the reaction of dithiooxamide with 2-halobenzaldehydes. This reaction can be catalyzed by lanthanum(III) triflate, which favors the formation of thiazolo[5,4-c]isoquinolines over other possible products . The reaction conditions generally include heating the reactants in a suitable solvent, such as ethanol, under reflux . The choice of substituents on the benzaldehyde can significantly impact the yield and selectivity of the desired product .
化学反応の分析
Thiazolo[5,4-c]isoquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This makes it a candidate for research in neurodegenerative diseases such as Alzheimer’s disease.
作用機序
The mechanism by which thiazolo[5,4-c]isoquinolin-2-amine exerts its effects involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This leads to an increase in acetylcholine levels, which can enhance cholinergic transmission in the nervous system. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Thiazolo[5,4-c]isoquinolin-2-amine can be compared with other similar compounds, such as:
Thiazolo[4,5-c]isoquinolines: These compounds have a different arrangement of the thiazole and isoquinoline rings, leading to distinct chemical and biological properties.
Thiazolo[5,4-d]thiazoles: These compounds have a similar thiazole ring but differ in the fused ring system, resulting in different reactivity and applications.
Thiazolo[5,4-b]pyridines: These compounds have a pyridine ring instead of an isoquinoline ring, which affects their pharmacological and chemical behavior.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H7N3S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC名 |
[1,3]thiazolo[5,4-c]isoquinolin-2-amine |
InChI |
InChI=1S/C10H7N3S/c11-10-13-8-7-4-2-1-3-6(7)5-12-9(8)14-10/h1-5H,(H2,11,13) |
InChIキー |
DRSNWIFPQOZJSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC3=C2N=C(S3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899975.png)
![1-Cyclopentyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11899980.png)

![6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11899987.png)
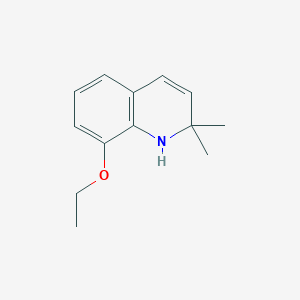
![7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11900003.png)
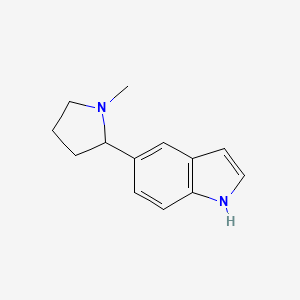
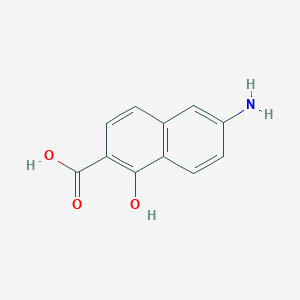
![3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11900026.png)
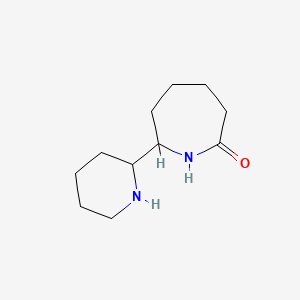
![3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B11900031.png)

